8-Chloro-3-methylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPLMSZIRVGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 8 Chloro 3 Methylimidazo 1,2 a Pyrazine and Its Analogs
Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the fused imidazo[1,2-a]pyrazine ring system can be achieved through several established synthetic strategies, ranging from classical condensation methods to modern microwave-assisted and multicomponent reactions.
Classical Condensation Reactions of Pyrazine (B50134) Precursors
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. researchgate.netresearchgate.net This approach, a variation of the Tschitschibabin reaction, provides a direct route to the bicyclic system.
The reaction typically proceeds by the initial formation of an N-alkylated intermediate, which then undergoes intramolecular cyclization via condensation to form the imidazole (B134444) ring. For instance, the reaction of 2-aminopyrazine with chloroacetaldehyde (B151913) has been used to prepare the parent imidazo[1,2-a]pyrazine. ucl.ac.uk The choice of solvent can significantly impact the reaction's efficiency. Studies have shown that conducting the condensation in methanol (B129727) can lead to a substantially higher yield (98%) compared to using dimethylformamide (DMF), which resulted in a mere 13% yield. ucl.ac.uk
Similarly, substituted imidazo[1,2-a]pyrazines can be synthesized. For example, reacting a 2-aminopyrazine with ethyl 2-chloroacetoacetate leads to the formation of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid derivatives after hydrolysis of the resulting ester. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Reflux | 16 | 13 |
| 2 | MeOH | Reflux | 24 | 98 |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyrazines from simple starting materials in a single step. mdpi.com The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netbio-conferences.org
This reaction is typically catalyzed by a Lewis or Brønsted acid. Scandium triflate has been effectively used to catalyze the three-component condensation of 2-aminopyrazine, an aldehyde, and an isonitrile to produce 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org More recently, iodine has been demonstrated as a cost-effective and environmentally benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives from 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature. rsc.orgnih.gov The reaction proceeds through the in-situ formation of an imine from the aminopyrazine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide. nih.gov
Another three-component approach involves the copper-catalyzed reaction of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne to yield imidazo[1,2-a]pyridine (B132010) derivatives, a strategy that can be extended to pyrazine analogs. bio-conferences.org
Microwave-Assisted Synthesis Methodologies
The application of microwave irradiation has significantly advanced the synthesis of imidazo[1,2-a]pyrazines by drastically reducing reaction times from hours to minutes while often improving product yields. acs.orgoriprobe.com This technology has been successfully applied to various synthetic strategies.
For instance, microwave assistance has been used in multicomponent reactions. The GBB reaction, catalyzed by Sc(OTf)₃, to form 3-aminoimidazo[1,2-a]pyrazine derivatives was accelerated under microwave conditions, heating to 150 °C for 10 minutes. nih.gov Similarly, a one-pot synthesis of imidazo[1,2-a]pyridines connected to 1,2,3-triazoles was achieved via a GBB reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the initial GBB step being performed under microwave heating at 60 °C for 30 minutes. mdpi.com
Microwave irradiation is also highly effective for classical condensation reactions. The synthesis of various imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and phenacyl bromides was accomplished in just 60 seconds with yields ranging from 24% to 99%. researchgate.net This method offers a significant improvement over conventional heating. acs.org
Catalyst-Free Annulation Reactions
In a move towards more environmentally benign synthetic processes, catalyst-free methods for the construction of the imidazo[1,2-a]pyrazine ring have been developed. These reactions often benefit from microwave irradiation to proceed efficiently. acs.orgnih.gov
An expeditious and green approach involves the heteroannulation of substituted 2-aminopyrazines with α-bromoketones under microwave irradiation. acs.orgacs.org Using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent, this method provides the corresponding imidazo[1,2-a]pyrazines in excellent yields without the need for a catalyst. acs.orgnih.gov This catalyst-free approach is noted for its simplicity, broad substrate scope, and high purity of the products. acs.orgacs.org
Synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyrazine
The synthesis of the specific target compound, this compound, requires a tailored approach using specific precursors and reaction conditions.
Specific Precursors and Reaction Conditions
A documented method for the synthesis of this compound involves an intramolecular cyclization reaction. prepchem.com The direct precursor for this transformation is 3-chloro-2-(2-oxo-1-propanamino)pyrazine (B8654748).
The synthesis is achieved by dissolving the precursor in trifluoroacetic anhydride. The reaction proceeds under a nitrogen atmosphere. An initial exothermic reaction is observed, and after it subsides, the mixture is concentrated to yield the final product, this compound. prepchem.com
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 3-chloro-2-(2-oxo-1-propanamino)pyrazine | Trifluoroacetic anhydride | Nitrogen atmosphere, concentration after initial exothermic reaction | This compound |
Cross-Coupling Reactions at Imidazo[1,2-a]pyrazine
Generation of Isomers and Regioisomers
The control of regioselectivity is paramount in the synthesis of substituted imidazo[1,2-a]pyrazines. The inherent electronic properties of the heterocyclic system often dictate the position of reactivity, but reaction conditions and directing groups can be used to influence the outcome.
In the case of dihalo-imidazo[1,2-a]pyrazines, such as a 3-bromo-8-chloro derivative, selective functionalization can be achieved. For example, the 8-chloro group can be selectively displaced by an amine nucleophile under heating conditions, leaving the 3-bromo position intact for subsequent, orthogonal reactions like a Suzuki coupling. nih.gov This differential reactivity allows for the controlled, stepwise generation of specifically substituted regioisomers.
Palladium-catalyzed one-pot sequential reactions also offer excellent regiochemical control. By first engaging a halogenated position (e.g., C6) in a Suzuki coupling, a subsequent direct C-H functionalization can be directed to another specific site, such as the electron-rich C3 position. nih.gov This allows for the predictable synthesis of 3,6-disubstituted isomers. nih.gov The functionalization of the C5 position has also been explored in the related imidazo[1,2-a]pyridine series through visible-light-induced methods, indicating that various regioisomers can be accessed through tailored synthetic strategies. mdpi.com
Synthetic Strategies for Diverse Imidazo[1,2-a]pyrazine Libraries
The generation of chemical libraries with diverse substitution patterns around the imidazo[1,2-a]pyrazine core is essential for drug discovery and materials science. Two primary strategies are commonly employed: multicomponent reactions (MCRs) followed by diversification, and linear synthesis with sequential functionalization.
One approach utilizes a microwave-assisted, three-component reaction between a 2-aminopyrazine, an aldehyde, and an isonitrile to rapidly construct the 3-aminoimidazo[1,2-a]pyrazine scaffold. nih.gov The resulting products, which can incorporate a handle such as a perfluorooctylsulfonate group, are then subjected to a variety of palladium-catalyzed cross-coupling reactions, like Suzuki or Sonogashira couplings, to introduce diversity at a specific position. nih.gov This combination of MCR and subsequent cross-coupling is a highly efficient method for generating a library of analogs. nih.gov
A second, more linear strategy involves the stepwise construction and functionalization of the scaffold. nih.gov This typically begins with the condensation of a 2-aminopyrazine with an α-haloketone to form the bicyclic core. This is followed by sequential halogenation, selective nucleophilic substitution at one position (e.g., C8), and finally, diversification at another position (e.g., C3) via cross-coupling reactions. nih.gov While more laborious, this method allows for precise control over the substitution pattern, enabling the synthesis of highly tailored molecules.
Structural Characterization and Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 8-Chloro-3-methylimidazo[1,2-a]pyrazine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-specific information on the chemical environment, connectivity, and spatial relationships within the molecule.
Proton NMR (¹H NMR) analysis provides specific information about the hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each signal reveal the electronic environment and neighboring protons for each hydrogen. For this compound, the ¹H NMR spectrum confirms the presence and positions of the aromatic protons and the methyl group on the imidazo[1,2-a]pyrazine (B1224502) core.
A published synthesis provides the following ¹H NMR data, recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent. googleapis.com The spectrum shows three distinct signals in the aromatic region corresponding to the three protons on the heterocyclic ring system and one singlet in the aliphatic region for the methyl group protons. googleapis.com
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment |
| 8.46 | Doublet (d), J = 4.8 Hz | 1H | Aromatic Proton |
| 7.76 | Doublet (d), J = 4.4 Hz | 1H | Aromatic Proton |
| 7.68 | Singlet (s) | 1H | Aromatic Proton |
| 2.23 | Singlet (s) | 3H | Methyl Protons (-CH₃) |
| Data sourced from patent EP 3 294 713 B1. googleapis.com |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, confirming the seven carbon atoms of the core structure and methyl substituent. While this technique is standard for full characterization, specific experimental ¹³C NMR data for this compound is not detailed in readily available literature.
Two-dimensional (2D) NMR techniques are critical for confirming the specific arrangement of substituents, known as regiochemistry. For a molecule like this compound, these experiments would provide definitive proof of the placement of the chloro and methyl groups.
Nuclear Overhauser Effect (NOE) Spectroscopy: This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It could be used to confirm the spatial relationship between the methyl group and adjacent protons on the ring system.
Specific experimental 2D NMR data for this compound is not available in the cited literature, but these methods represent the standard approach for unambiguous structural elucidation of such compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₇H₆ClN₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated value. While a standard characterization technique, specific HRMS data for this compound is not provided in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is routinely used to confirm the identity and purity of a compound within a reaction mixture or as a final product. In the analysis of this compound, LCMS data confirms the successful synthesis of a compound with the expected molecular weight. googleapis.com
| Technique | Ion (m/z) | Description |
| LC-MS | 168.2 | [M+H]⁺ |
| Data sourced from patent EP 3 294 713 B1. googleapis.com The observed mass corresponds to the protonated molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation at different frequencies. While a specific experimental IR spectrum for this compound is not widely published in available literature, the expected characteristic absorption bands can be predicted based on its molecular structure.
The structure of this compound comprises an imidazopyrazine core, a chloro substituent, and a methyl group. The key functional groups and their expected vibrational frequencies are:
C-H Stretching: Aromatic C-H stretching vibrations from the imidazopyrazine ring system are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl group would likely appear in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic rings are expected to produce strong to medium absorption bands in the 1450-1650 cm⁻¹ region. These are characteristic of the aromatic nature of the imidazopyrazine system.
C-N Stretching: The stretching vibrations for the carbon-nitrogen single bonds within the ring system are expected to be found in the 1200-1350 cm⁻¹ range.
CH₃ Bending: The bending vibrations of the methyl group are expected to cause absorptions around 1450 cm⁻¹ (asymmetrical) and 1375 cm⁻¹ (symmetrical).
For comparison, related imidazo[1,2-a]pyrazine derivatives show characteristic IR absorptions in these predicted regions. For instance, in a study of various substituted imidazo[1,2-a]pyrazines, a characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch was observed. acs.org
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C=N / C=C | 1450-1650 | Stretching |
| C-N | 1200-1350 | Stretching |
| C-Cl | 600-800 | Stretching |
| CH₃ | ~1450 / ~1375 | Bending |
X-ray Crystallography for Solid-State Structure Determination
Currently, there is no publicly available crystal structure data from X-ray crystallography studies for this compound in major crystallographic databases. Therefore, specific details regarding its solid-state conformation, such as crystal system, space group, and precise intramolecular dimensions, have not been experimentally determined and reported in the scientific literature. The determination of its crystal structure would be a valuable contribution to fully understanding its chemical and physical properties.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate the compound's empirical formula and purity.
The molecular formula for this compound is C₇H₆ClN₃. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical values provide a benchmark for its verification.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 50.16% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.61% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.15% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.08% |
| Total | 167.598 | 100.00% |
In a typical research setting, the synthesis of this compound would be followed by elemental analysis, and the experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to confirm the compound's identity and purity.
Computational and Theoretical Investigations of 8 Chloro 3 Methylimidazo 1,2 a Pyrazine
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Chloro-3-methylimidazo[1,2-a]pyrazine and its derivatives, these studies provide insights into how they interact with protein targets at a molecular level.
The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of drug candidates. For the imidazo[1,2-a]pyrazine (B1224502) core, these interactions are multifaceted, leveraging the heteroaromatic nature of the scaffold. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals several key interaction types that are relevant to this compound. nih.govresearchgate.net
The most common interactions observed for pyrazine-containing ligands are hydrogen bonds, where the pyrazine (B50134) nitrogen atoms act as acceptors. nih.govresearchgate.net Additionally, weak hydrogen bonds can form with the pyrazine's hydrogen atoms serving as donors. nih.govresearchgate.net The aromatic nature of the fused ring system allows for nonpolar interactions, such as π-π stacking with aromatic residues like phenylalanine and histidine in a protein's active site. researchgate.net
The presence of a chloro group at the 8-position introduces the possibility of halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and can interact with nucleophilic sites on the protein, such as backbone carbonyls or oxygen-containing side chains. nih.govresearchgate.net The methyl group at the 3-position can engage in hydrophobic interactions, further anchoring the ligand within a binding pocket.
In studies on related imidazo[1,2-a]pyridine (B132010) derivatives targeting the MARK4 protein, key interactions included hydrogen bonds and π-cation interactions. nih.govopenpharmaceuticalsciencesjournal.com These studies provide a model for the types of interactions that this compound might form.
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Moiety Involved | Potential Protein Partner |
| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen | Amino acid residues (e.g., -NH groups) |
| π-π Stacking | Imidazopyrazine Ring | Aromatic residues (e.g., Phe, Tyr, His) |
| Hydrophobic Interaction | Methyl Group | Nonpolar amino acid residues |
| Halogen Bond | Chloro Group | Carbonyl oxygen, other nucleophiles |
Molecular docking simulations are employed to predict the binding conformation and affinity of a ligand within the active site of a target protein. For the imidazo[1,2-a]pyrazine scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for various targets. For instance, imidazo[1,2-a]pyridines have been docked into the active site of the microtubule affinity-regulating kinase 4 (MARK4), showing binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov
Similarly, docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives into the active site of microbial targets have helped to rationalize their antimicrobial activity. mdpi.com In the context of this compound, docking would be used to predict its binding mode to a specific protein of interest, such as a kinase or a receptor. The predicted binding pose would highlight which parts of the molecule are critical for binding and where modifications could be made to improve potency or selectivity. For example, docking of imidazo[1,2-a]pyrazine-based inhibitors of Tropomyosin receptor kinases (Trks) helped guide the optimization strategy that led to potent compounds. nih.gov The 8-chloro and 3-methyl substituents would be evaluated for their fit and interactions within the specific topology of the target's binding pocket.
Virtual High-Throughput Screening for Lead Identification
Virtual high-throughput screening (vHTS) is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach was successfully used in a pre-competitive collaboration to explore the imidazo[1,2-a]pyridine scaffold for treating visceral leishmaniasis. nih.govrsc.org By probing proprietary pharmaceutical company libraries, researchers were able to rapidly expand the number of active compounds, improving both the anti-parasitic activity and the selectivity index. rsc.org
The screening hits demonstrated that the imidazo[1,2-a]pyridine core could tolerate substitutions at multiple positions, including the 2, 3, 6, 7, and 8 positions, while maintaining anti-leishmanial activity. nih.gov This finding is significant for this compound, as it suggests that the substitutions at positions 3 and 8 are compatible with biological activity against certain targets.
In another example, imidazo[1,2-a]pyrazine 5 was identified as a promising hit from a high-throughput screening campaign for selective negative modulators of AMPA receptors associated with TARP γ-8. nih.gov This initial hit led to a structure-activity relationship optimization effort, demonstrating the power of screening to find novel lead compounds. nih.gov
Scaffold Hopping and Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Scaffold hopping is a computational strategy that uses this information to replace a central molecular core with a novel one while retaining the key pharmacophoric features.
This approach was used to identify the imidazopyrazinone core as a promising scaffold for positive allosteric modulators of the mGlu2 receptor. acs.org Computational techniques based on 3D shape and electrostatic similarity showed that the imidazopyrazinone core had a high degree of similarity to known active scaffolds. acs.org The model revealed that the new scaffold maintained important features, such as a hydrogen bond acceptor and appropriate vectors for substituents, suggesting it could serve as a viable replacement. acs.org
For this compound, a pharmacophore model could be developed based on a set of known active molecules targeting a specific protein. A typical model for related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues included features like positive-ionizable, hydrophobic, and aromatic ring groups. openpharmaceuticalsciencesjournal.com Such a model would define the spatial relationships between the chloro, methyl, and heterocyclic ring components that are critical for activity, guiding the design of new compounds with potentially different core structures but similar biological effects.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide deep insights that are not accessible through classical molecular mechanics.
DFT calculations have been applied to the imidazo[1,2-a]pyrazine scaffold to rationalize its chemical reactivity. nih.gov For example, calculations of pKa values and N-basicities helped in developing regioselective functionalization reactions. nih.govrsc.org By predicting which positions on the ring are most susceptible to metallation, chemists can design specific synthetic routes to create desired derivatives. nih.gov DFT calculations indicated that C5-metalation was thermodynamically preferred, potentially due to stabilizing intramolecular C-H···Cl interactions in the case of a 6-chloro substituted pyrazine. nih.gov
For this compound, DFT could be used to calculate properties like the electrostatic potential map, which shows the distribution of charge on the molecule's surface. This would highlight the electron-rich nitrogen atoms and the relatively electron-poor regions, including the area around the C-Cl bond (the σ-hole), providing a theoretical basis for the interactions observed in docking studies. acs.org Such calculations can also predict the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity in chemical reactions and its potential for charge-transfer interactions with biological targets.
Preclinical Molecular Interaction and Biological Target Engagement Studies
In Vitro Enzyme Inhibition Studies
The VirB11 ATPase HP0525, a crucial component of the type IV secretion system in bacteria like Helicobacter pylori, has been identified as a promising target for novel antibacterial agents. Research into inhibitors of this enzyme has led to the development of a series of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives. prepchem.comambeed.com These compounds have shown inhibitory activity against HP0525, with some derivatives acting as competitive inhibitors of ATP. googleapis.comaaronchem.com
The synthesis of these active 8-amino derivatives often proceeds from 8-chloro-imidazo[1,2-a]pyrazine precursors. ambeed.com However, there is no published scientific literature that demonstrates or quantifies the direct inhibitory activity of 8-Chloro-3-methylimidazo[1,2-a]pyrazine itself against VirB11 ATPase HP0525. Its role in this context appears to be that of a synthetic precursor rather than an active inhibitor.
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and have become important targets in cancer therapy. The imidazo[1,2-a]pyrazine core is a feature of several potent Aurora kinase inhibitors. google.com Structure-based drug design has led to the development of derivatives that show high potency and selectivity for Aurora-A kinase.
While various substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated, with modifications at the 8-position being crucial for improving properties like oral bioavailability, there is no specific data available on the kinase inhibitory activity of this compound. google.com The literature focuses on more complex derivatives where the 8-chloro group has been replaced to achieve the desired biological activity.
Phosphodiesterase 10 (PDE10A) is an enzyme involved in the regulation of cyclic nucleotide signaling, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders. While related heterocyclic systems such as imidazo[1,2-a]pyrimidines have been identified as potent and selective PDE10A inhibitors, a review of the scientific literature reveals no studies on the inhibitory effect of this compound on PDE10.
Metabolic enzymes in Mycobacterium tuberculosis (Mtb) are critical targets for the development of new anti-tuberculosis drugs. Targets such as pantothenate synthetase and glutamine synthetase are essential for the bacterium's survival and virulence. Research has identified inhibitors for these enzymes, including compounds with an imidazo[1,2-a]pyridine (B132010) scaffold for glutamine synthetase.
However, there is a lack of published data regarding the inhibitory activity of this compound against Mtb pantothenate synthetase, Mtb glutamine synthetase, or InhA.
Receptor Binding Studies
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission in the central nervous system. Modulators of AMPA receptors, particularly those selective for receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8, are of interest for treating conditions like epilepsy.
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the discovery of selective negative modulators of AMPAR/γ-8. High-throughput screening identified an 8-chloro-imidazo[1,2-a]pyrazine derivative as a hit, which led to further optimization. However, this hit was a different, more complex molecule than this compound. Currently, there are no available receptor binding studies or data that characterize the specific modulatory effects of this compound on AMPA receptors.
In Vitro Cellular Activity (Non-Cytotoxicity/Mechanism-Based)
The Nuclear Factor-kappa B (NF-ĸB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. nih.gov The inhibition of the NF-ĸB pathway is a key target in the research of inflammatory diseases and cancer. nih.gov However, based on a review of available scientific and technical literature, there are no specific studies reporting the inhibitory effect of this compound on NF-ĸB transcription.
Research has identified the imidazo[1,2-a]pyrazine core as a promising scaffold for developing inhibitors of bacterial type IV secretion systems (T4SS). nih.govnih.gov These systems are crucial for the virulence of several Gram-negative bacteria, including Helicobacter pylori, by enabling the injection of effector proteins into host cells. nih.gov
A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, an essential component of the T4SS. nih.govresearchgate.net The synthesis of these inhibitors often involves key intermediates such as 2-aryl- and 3-aryl-8-chloroimidazo[1,2-a]pyrazines. nih.gov These findings indicate that the 8-chloro-imidazo[1,2-a]pyrazine structure is a viable starting point for creating potent inhibitors of this bacterial virulence mechanism. The structure-activity relationship studies of these compounds have provided insights into their potential as antibacterial agents. nih.govresearchgate.net
Huntington's disease is a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene. ucl.ac.uk One therapeutic strategy involves the use of small molecules to modulate the pre-mRNA splicing of the HTT gene, leading to a reduction in the levels of the toxic mutant huntingtin protein. ucl.ac.uknih.gov While research in this area has explored various heterocyclic compounds, including pyrazine (B50134) amides, there is currently no published data specifically linking this compound to the modulation of HTT gene splicing or the lowering of huntingtin protein. nih.govresearchgate.net
Mechanistic Investigations of Molecular Interactions
The mechanism by which imidazo[1,2-a]pyrazine derivatives inhibit the bacterial T4SS has been investigated. researchgate.net Studies on the VirB11 ATPase HP0525 from H. pylori have shown that compounds based on the 8-amino imidazo[1,2-a]pyrazine scaffold act as competitive inhibitors. nih.govresearchgate.net These molecules compete with ATP for binding to the ATPase, thereby blocking its function and inhibiting the secretion system. researchgate.net This ATP-competitive inhibition mechanism highlights a specific molecular interaction responsible for the observed biological activity against bacterial virulence.
Allosteric Modulation Mechanisms
The chemical compound This compound is part of a class of molecules recognized for their activity as allosteric modulators. Preclinical research has focused on the interaction of this class of compounds with specific biological targets, revealing a nuanced mechanism of action.
Detailed Research Findings
The primary biological target of the imidazo[1,2-a]pyrazine class, to which this compound belongs, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically when it is in complex with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. patsnap.com These compounds function as selective negative allosteric modulators (NAMs) of AMPA receptors associated with TARP γ-8. patsnap.com
The selectivity for TARP γ-8 is significant because this protein is highly expressed in the hippocampus, a brain region critical for learning and memory, and implicated in seizure generation. patsnap.com This region-specific expression profile suggests that modulators targeting AMPA/TARP γ-8 complexes could offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective AMPA receptor antagonists. patsnap.com
The mechanism of allosteric modulation by this class of compounds involves binding to a specific site on the TARP γ-8 subunit, rather than directly to the AMPA receptor itself. This binding event influences the conformation of the AMPA receptor, thereby negatively modulating its function. patsnap.com It is understood that these NAMs partially disrupt the crucial protein-protein interaction between the TARP γ-8 subunit and the pore-forming subunit of the AMPA receptor ion channel. patsnap.com
Initial high-throughput screening identified a compound referred to as imidazo[1,2-a]pyrazine 5 as a promising and selective hit for TARP γ-8. patsnap.com Subsequent structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyrazine scaffold led to the development of more potent and brain-penetrant leads. patsnap.com These studies explored the impact of various substitutions at different positions of the imidazo[1,2-a]pyrazine core, including the C3 and C8 positions, which are relevant to the structure of this compound.
For instance, research has demonstrated that specific amino acid residues within TARP γ-8 are crucial for the binding and selectivity of these modulators. This highlights the specific nature of the interaction at the molecular level.
While direct experimental data for this compound is not extensively published, the well-documented mechanism of action for the broader class of 8-substituted imidazo[1,2-a]pyrazine derivatives provides a strong basis for understanding its expected biological activity. The SAR data for this class of compounds is detailed in the table below, showcasing the potency of various analogs.
Table 1: Structure-Activity Relationship (SAR) and Profile of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives
| Compound | R | pIC₅₀ (GluA1o-γ-8) | pIC₅₀ (GluA1o-γ-2) |
|---|---|---|---|
| 5 | -Cl | 6.8 | < 4.0 |
| 11 | 4-morpholinyl | 9.1 | 5.0 |
| 14 | 4-fluoro-1-piperidinyl | 10.0 | 5.3 |
| 15 | 4,4-difluoro-1-piperidinyl | 9.4 | 5.3 |
| 16 | (3R)-3-fluoro-1-pyrrolidinyl | 9.3 | 5.2 |
Data sourced from a study on imidazo[1,2-a]pyrazines as TARP γ-8 selective AMPAR negative modulators. patsnap.com pIC₅₀ values represent the negative logarithm of the half maximal inhibitory concentration.
Structure Activity Relationship Sar Investigations Preclinical
Impact of Substitutions on In Vitro Biological Activity
The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic scaffold. Researchers have extensively studied these effects to optimize potency against various biological targets, including enzymes and receptors.
The C-2 and C-3 positions of the imidazo[1,2-a]pyrazine ring have been identified as crucial for modulating biological activity. Substitutions at these positions can significantly impact the compound's interaction with its target, as demonstrated in studies on their effects as AMPA receptor modulators and anticancer agents.
In the context of developing selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with transmembrane AMPAR regulatory protein (TARP) γ-8, initial high-throughput screening identified imidazopyrazine 5 as a promising hit. Subsequent optimization focused on the C-2 and C-3 positions. Holding a para-fluorophenyl moiety at the C-2 position, various aromatic groups were explored at the C-3 position. A dramatic increase in potency was observed when a phenol (B47542) (pIC50 = 7.9) was introduced, compared to a methoxyphenyl group (pIC50 = 6.3), highlighting the importance of a hydrogen-bond donor at this position. Aniline at C-3 was less potent than phenol, and its acylation led to a complete loss of activity. However, incorporating the hydrogen bond donor within a constrained ring system, such as an oxindole (B195798) or indazole, resulted in subnanomolar potency. nih.gov
For anticancer activity, studies on imidazo[1,2-a]pyrazine derivatives revealed that substitutions at both the 2nd and 3rd positions are significant. For instance, compounds with an amine substitution at the ortho position of an aryl ring at the C-2 position showed significant inhibitory activity against various cancer cell lines. rsc.orgrsc.org Furthermore, variations of electron-donating amine groups, such as NH2, cyclohexylamine, and tert-butylamine (B42293), on the 3rd position of the imidazo[1,2-a]pyrazine scaffold influenced the anticancer potency. The compound with a tert-butylamine group at C-3 exhibited good IC50 values against several cell lines. rsc.org
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. The synthesis of both 2- and 3-aryl substituted regioisomers was achieved to probe the SAR. The importance of the aryl substituent at position 2 was underscored by the complete loss of activity upon its removal. nih.gov
The following table summarizes the initial SAR findings for imidazo[1,2-a]pyrazines as TARP γ-8 selective AMPAR negative modulators, highlighting the effect of C-3 substituents while keeping a para-fluorophenyl group at C-2. nih.gov
| Compound | C-3 Substituent | pIC50 (γ-8) |
| 7 | 4-hydroxyphenyl | 7.9 |
| 8 | 4-methoxyphenyl | 6.3 |
| 9 | 4-aminophenyl | 7.2 |
| 10 | 4-acetamidophenyl | < 5.0 |
| 11 | Oxindol-6-yl | > 9.0 |
| 12 | Indazol-6-yl | > 9.0 |
Data sourced from a study on AMPAR negative modulators. nih.gov
The C-8 and C-6 positions of the imidazo[1,2-a]pyrazine scaffold have also been shown to be critical for modulating biological activity and physicochemical properties.
In the development of TARP γ-8 selective AMPAR negative modulators, after establishing a preferred oxindole group at the C-3 position, SAR optimization was focused on the C-8 position. Various substituted cyclic amines were introduced at this position, maintaining the high γ-8 potency of the parent morpholine (B109124) compound. Notably, a 4-fluoropiperidine (B2509456) substituent at C-8 resulted in a compound with an IC50 of 100 pM. nih.gov
For inhibitors of the bacterial VirB11 ATPase, a series of analogues with differing substituents at the 8-position were prepared. nih.gov These modifications were achieved through Buchwald–Hartwig coupling or nucleophilic substitution. nih.gov Further exploration into the effects of substitution at the C-6 position was conducted through the synthesis of 6,8-disubstituted imidazo[1,2-a]pyrazines. However, the introduction of a substituent at the 6-position in one instance led to poorer physicochemical properties and a lower IC50 compared to its analogue without the C-6 substituent. nih.gov In another case, a 6-substituted compound showed comparable potency to the lead compound but had poorer solubility and a higher logP. nih.gov
The table below presents the SAR at the C-8 position for imidazo[1,2-a]pyrazine derivatives as TARP γ-8 selective AMPAR negative modulators, with a fixed oxindole group at C-3 and a para-fluorophenyl group at C-2. nih.gov
| Compound | C-8 Substituent | pIC50 (γ-8) |
| 11 | Morpholine | > 9.0 |
| 13 | 4-methylpiperazine | 8.8 |
| 14 | 4-fluoropiperidine | > 9.0 |
| 15 | Piperidine | 8.9 |
| 16 | Pyrrolidine | 8.7 |
Data sourced from a study on AMPAR negative modulators. nih.gov
Regioisomeric Effects on Activity and Selectivity
The specific arrangement of atoms within the imidazo[1,2-a]pyrazine scaffold, particularly the position of the nitrogen atoms, plays a significant role in determining the biological activity and selectivity of these compounds. This has been demonstrated through comparative studies of different imidazo-fused heterocyclic systems.
A study comparing imidazo[1,2-a]pyrazines with their regioisomeric counterparts, imidazo[1,2-a]pyrimidines, revealed the importance of the nitrogen position for inotropic activity. The study demonstrated a biological equivalence between imidazo[4,5-b]pyridines and imidazo[1,2-a]pyrimidines, as well as between imidazo[4,5-c]pyridines and imidazo[1,2-a]pyrazines. The superior inotropic activity of the imidazo[4,5-c]pyridine series over the imidazo[4,5-b]pyridine series was reaffirmed by the activity of their imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine (B1208166) analogs, respectively. nih.gov This underscores how subtle changes in the placement of nitrogen atoms within the core structure can dramatically affect potency. nih.gov
Furthermore, the regiochemistry of substitutions at the C-2 and C-3 positions has been a key aspect of SAR studies. The synthesis of distinct 2- and 3-aryl substituted regioisomers of imidazo[1,2-a]pyrazine has been crucial for understanding their inhibitory potential against bacterial enzymes. nih.gov The regiochemistry of these compounds was confirmed using 2D NMR techniques, which allowed for the unambiguous assignment of the substituent position. nih.gov This precise structural information is essential for building accurate SAR models.
In the context of TARP γ-8 selective AMPAR negative modulators, the imidazopyrazine core itself was eventually replaced with an isosteric pyrazolopyrimidine scaffold. This strategic modification aimed to improve properties such as microsomal stability and efflux liabilities, leading to the development of a new lead compound. nih.gov This highlights how regioisomeric considerations extend beyond the initial scaffold to include bioisosteric replacements to optimize drug-like properties.
Development of Lead Compounds from SAR Data
The systematic exploration of structure-activity relationships has been instrumental in the development of potent and selective lead compounds based on the imidazo[1,2-a]pyrazine scaffold. By identifying key structural motifs and understanding the impact of various substituents, researchers have successfully optimized initial hits into promising preclinical candidates.
In the pursuit of TARP γ-8 selective AMPAR negative modulators, an initial high-throughput screening hit, imidazopyrazine 5, was evolved through SAR-guided optimization. This led to the identification of subnanomolar, brain-penetrant leads. nih.gov A key development was the recognition of the importance of a hydrogen-bond donor at the C-3 position, which led to the incorporation of an oxindole moiety. Further optimization at the C-8 position with a 4-fluoropiperidine group resulted in a highly potent compound. nih.gov Although these imidazopyrazine leads were brain penetrant, high in vivo clearance prevented their further development. nih.gov
The development of inhibitors for the bacterial VirB11 ATPase also exemplifies the successful application of SAR data. An initial lead compound was identified, and subsequent SAR studies on the 2- and 8-positions helped to establish trends for further optimization, leading to the design of a second generation of compounds. ucl.ac.uk
Structure-Property Relationship (SPR) for Preclinical Optimization
Beyond just biological activity, the optimization of imidazo[1,2-a]pyrazine-based compounds for preclinical development necessitates a thorough understanding of their structure-property relationships (SPR). This involves evaluating how structural modifications impact key physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.
In the development of TARP γ-8 selective AMPAR negative modulators, while SAR studies led to highly potent compounds, SPR considerations were crucial in identifying their limitations. For instance, the introduction of a 4-fluoropiperidine at the C-8 position, while boosting potency, was also evaluated in the context of properties like human and rat liver microsome stability and Pgp-mediated efflux. nih.gov It was noted that replacements for the initial morpholine group at C-8 often led to increased Pgp-mediated efflux. nih.gov Ultimately, high in vivo clearance of the imidazopyrazine leads prompted a shift to an isosteric pyrazolopyrimidine scaffold to improve microsomal stability and efflux liabilities. nih.gov
Similarly, in the development of inhibitors for the bacterial VirB11 ATPase, the lipophilicity and solubility of the compounds were key considerations. The highly lipophilic naphthalene (B1677914) substituent at the C-2 position was a major contributor to the poor solubility of the series. An attempt to replace it with a quinoxaline (B1680401) did not yield significant improvements in either potency or solubility. nih.gov Furthermore, the introduction of a substituent at the C-6 position was found to negatively impact solubility and logP in one case. nih.gov These examples underscore the importance of balancing potency with favorable physicochemical properties during the lead optimization process.
Advanced Research Applications and Future Perspectives
Imidazo[1,2-a]pyrazine (B1224502) as a Privileged Scaffold in Drug Discovery Research (Preclinical Focus)
The imidazo[1,2-a]pyrazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation is due to its ability to bind to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional space. This versatility has led to its investigation in a wide array of therapeutic areas during the preclinical phase of drug discovery. nih.gov
Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes and receptors. For instance, they have been identified as potent inhibitors of Aurora kinases, which are crucial in cell cycle regulation and are a target for cancer therapy. nih.gov A focused medicinal chemistry effort on imidazo[1,2-a]pyrazines also led to the discovery of potent and selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, a potential target for novel antiepileptic drugs. nih.gov Although initial leads from this series showed high clearance, they provided crucial structure-activity relationship (SAR) data for further development. nih.gov
Furthermore, research has shown the scaffold's utility in developing PI3K/mTOR dual inhibitors, another key pathway in cancer cell proliferation. nih.gov The synthesis and evaluation of various imidazo[1,2-a]pyrazine derivatives have yielded compounds with significant anti-proliferative activities against several cancer cell lines, including Hep-2, HepG2, and MCF-7. rsc.orgrsc.org
Table 1: Preclinical Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines | Aurora Kinases | Oncology | Optimization at the 8-position improved oral bioavailability and kinase selectivity. Compound 25 showed anti-tumor activity in an A2780 xenograft model. | nih.gov |
| Imidazo[1,2-a]pyrazines | AMPAR/TARP γ-8 | Neurology (Epilepsy) | Identified as potent, selective negative modulators. Provided brain-penetrant leads, though with high in vivo clearance. | nih.gov |
| Imidazo[1,2-a]pyrazines | PI3K/mTOR | Oncology | Function-oriented synthesis yielded potent dual inhibitors of the PI3K-Akt-mTOR signaling pathway. | nih.gov |
| Imidazo[1,2-a]pyrazines | VirB11 ATPase | Infectious Disease | Identified as competitive inhibitors of ATP, with lead compound 14 showing an IC50 of 7 µM. | ucl.ac.uk |
Use as Bioluminescent Probes and Reporter Gene Systems
The imidazo[1,2-a]pyrazin-3(7H)-one core structure is the foundation for a class of luciferins, most notably coelenterazine (B1669285), which are essential for many marine bioluminescent systems. nih.govresearchgate.net These systems are widely adapted as reporter genes in biological research to monitor gene expression, protein-protein interactions, and other cellular events. researchgate.net
Luciferases from organisms like Renilla, Gaussia, and Oplophorus utilize coelenterazine or its analogs to produce light. nih.govnih.gov The expression of these luciferases in cells, followed by the addition of the imidazo[1,2-a]pyrazine-based luciferin, creates a highly sensitive and quantitative assay. researchgate.net Current research focuses on designing synthetic analogs with improved properties, such as brighter and longer-lasting "glow" luminescence or light emission at different colors (wavelengths), which is crucial for multiplexed assays where multiple events are tracked simultaneously. researchgate.netmdpi.com The development of furimazine, a coelenterazine analog, and its engineered luciferase partner, NanoLuc, represents a significant advance, providing a smaller, more stable, and much brighter reporter system. researchgate.netmdpi.com
Exploration in Materials Science for Specific Chemical Characteristics
The unique photophysical properties of the imidazo[1,2-a]pyrazine scaffold have prompted its exploration in materials science. researchgate.netresearchgate.net Certain derivatives exhibit fluorescence, making them candidates for use in optical applications. rsc.org There is growing interest in their potential for creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The rigid, planar structure and the electron-deficient nature of the pyrazine (B50134) ring fused with the electron-rich imidazole (B134444) ring create a tunable electronic system. By modifying the substituents on the scaffold, researchers can fine-tune the absorption and emission spectra, which is a key requirement for developing advanced materials for electronic displays and sensors.
Development of Bivalent Compounds for Target Disruption
A novel approach in drug design involves creating bivalent compounds that can interact with two different sites on a target protein or protein complex. Research has been conducted to incorporate the imidazo[1,2-a]pyrazine scaffold into such bivalent molecules. ucl.ac.uk One study focused on targeting the VirB11 ATPase, an essential protein in the secretion system of Helicobacter pylori. ucl.ac.uk A lead imidazo[1,2-a]pyrazine compound, which acts as a competitive inhibitor at the ATP-binding site, was linked to a peptide designed to disrupt the hexameric structure of the enzyme. ucl.ac.uk This bivalent strategy aims to enhance potency and specificity by simultaneously targeting the enzyme's active site and its quaternary structure. While initial versions of these bivalent compounds did not show potent inhibition, the work establishes a valid proof-of-concept for future development. ucl.ac.uk
Research Gaps and Future Directions in Chemical Synthesis
Despite the scaffold's utility, there are limitations and gaps in the synthetic methodologies used to create diverse imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov Many existing methods rely on classical condensation reactions or late-stage functionalization of a pre-formed heterocyclic core, which can limit the variety of substituents that can be introduced. nih.govnih.gov
Future research is aimed at developing more efficient, flexible, and regioselective synthetic routes. researchgate.net Key areas of interest include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a highly efficient way to build molecular complexity and generate libraries of compounds for screening. rsc.org
Direct C-H Functionalization: Methods that allow for the direct attachment of new groups to the carbon-hydrogen bonds of the scaffold are highly sought after. nih.gov This avoids the need for pre-functionalized starting materials (like halogenated derivatives) and represents a more atom-economical approach. nih.gov
Calculation-Assisted Synthesis: Using computational chemistry to predict the reactivity of different positions on the imidazo[1,2-a]pyrazine ring can guide the development of highly regioselective reactions, allowing chemists to precisely control where substituents are placed. nih.gov
Overcoming these synthetic hurdles is critical for fully exploring the chemical space around the imidazo[1,2-a]pyrazine scaffold and unlocking its full potential in drug discovery and materials science. rsc.org
Opportunities in Targeted Molecular Probe Development
The inherent optical properties of some imidazo[1,2-a]pyrazine derivatives make them excellent starting points for the development of targeted molecular probes for bioimaging and diagnostics. By attaching specific recognition elements to the core scaffold, scientists can create probes that light up in the presence of a particular analyte.
For example, researchers have successfully developed chemiluminescent probes based on the imidazopyrazinone structure for the sensitive detection of reactive oxygen species like superoxide (B77818) anions. nih.gov These probes emit light upon reaction with the target molecule, allowing for its quantification in biological samples. Similarly, fluorescent probes based on the related imidazo[1,2-a]pyridine (B132010) scaffold have been designed to detect analytes like hydrazine, demonstrating the potential to create targeted imaging agents for specific cells or microenvironments. researchgate.net The development of such probes based on the 8-Chloro-3-methylimidazo[1,2-a]pyrazine framework could yield valuable tools for studying disease pathology and cellular processes.
Q & A
Q. What are the key synthetic methodologies for constructing the imidazo[1,2-a]pyrazine core in 8-chloro-3-methyl derivatives?
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclization or multicomponent reactions. For example:
- Cyclization of aminochloropyrazines : Reacting 3-amino-2-chloropyrazine with aldehydes (e.g., propionaldehyde) and isonitriles under acidic conditions forms the core structure. Acetic acid (AcOH) is often used as a catalyst .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura couplings with arylboronic acids (e.g., 2,4-dichlorobenzeneboronic acid) introduce substituents at the 8-position .
- Electrophilic substitution : Chlorination at position 8 is guided by the electron density profile of the core, with position 3 being more reactive toward electrophiles .
Q. How does regioselectivity influence functionalization of the imidazo[1,2-a]pyrazine scaffold?
Regioselectivity is governed by electronic and steric factors:
- Electrophilic substitution : Position 3 is most reactive due to higher electron density, followed by position 4. For example, bromination occurs preferentially at position 3 .
- Nucleophilic substitution : Positions 5 and 8 are more susceptible. Methoxy groups can replace bromine at position 8 under basic conditions .
- Cross-coupling : Palladium catalysts enable selective functionalization at β-positions of fused thiophenes or aryl groups .
Q. What analytical techniques are critical for characterizing 8-chloro-3-methylimidazo[1,2-a]pyrazine derivatives?
- X-ray crystallography : Resolves regioisomeric ambiguities (e.g., distinguishing 8c from its isomers) .
- NMR spectroscopy : Coupling constants (e.g., ) and lanthanide shift reagents clarify substitution patterns .
- HRMS (ESI-QTOF) : Validates molecular formulas (e.g., for 8o) .
Advanced Research Questions
Q. How can hybrid heterocyclic systems (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine) enhance pharmacological activity?
Hybrid structures combine pharmacophores for dual activity:
- Synthetic strategy : Acid-catalyzed double cyclization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields fused systems (e.g., 8a–8ai) with blue fluorescence and cell permeability .
- Biological relevance : Benzoimidazole hybrids exhibit anti-inflammatory and telomerase inhibition activity, while pyrrolo[1,2-a]pyrazine derivatives show potential in bioimaging due to low phototoxicity .
Q. What methodologies address low yields in multi-step syntheses of this compound derivatives?
- Solvent and catalyst optimization : DBSA/toluene improves yields over TFA/DMSO for electron-deficient substrates (e.g., 8n, 8p) .
- Silver catalysis : Intramolecular aminooxygenation in acetonitrile enhances selectivity for imidazo[1,2-a]pyrazine-3-carbaldehydes .
- Microwave-assisted reactions : Reduce reaction times for cyclization steps, though not explicitly documented in the evidence, analogous methods are suggested for similar scaffolds .
Q. How do substituents at positions 3 and 8 modulate physicochemical and biological properties?
- Electron-withdrawing groups (Cl, Br) : Increase thermal stability (e.g., vaporization enthalpy = 70.7 kJ·mol) and enhance telomerase inhibition .
- Alkyl/aryl groups : 3-Methyl and 8-aryl derivatives improve α-adrenergic receptor selectivity (e.g., compound 2a has 70-fold selectivity over α) .
- Polar substituents : Methoxy or hydroxy groups at position 8 improve solubility but reduce membrane permeability .
Research Challenges and Contradictions
- Regioselectivity in electrophilic substitutions : While position 3 is theoretically most reactive, steric hindrance from 3-methyl groups may divert reactions to position 5 or 8 .
- Fluorescence vs. bioactivity : Hybrids with deep blue emission (e.g., 8c) show excellent cell permeability but limited therapeutic efficacy, necessitating trade-offs in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
